![molecular formula C11H13N3O2S B1299327 5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 842973-53-9](/img/structure/B1299327.png)
5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a derivative of the 1,3,4-thiadiazole family, which has been the subject of various studies due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The methoxy group and the phenoxy-ethyl side chain in the compound suggest that it may have unique interactions with biological targets.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of various reagents to introduce functional groups. For example, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, the preparation of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a side-chain of cephem antibiotics, is achieved through skeletal rearrangement from aminoisoxazoles . These methods highlight the versatility of thiadiazole chemistry in generating compounds with potential biological activity.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography. For instance, a related compound, 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol, was characterized by these methods, providing insights into its molecular geometry and electronic structure . The molecular structure is crucial for understanding the interaction of the compound with biological targets and its overall pharmacological profile.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo a range of chemical reactions, depending on the substituents present on the thiadiazole core. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with various nucleophiles, leading to the substitution of the bromine atom and the formation of different products while retaining the furylthiadiazole fragment . These reactions are important for the further functionalization of the thiadiazole core and the development of new compounds with enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiadiazole ring. These properties are essential for the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME). The enantioselectivity observed in methoxyalkylthiazoles, where one enantiomer is significantly more potent than the other, also affects the compound's biological activity and is an important consideration in drug design .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of derivatives of 5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves complex chemical processes, including condensation reactions, and is characterized using techniques such as UV-visible, 1H, 13C-NMR, and MS techniques. These compounds exhibit potential antimicrobial activities, suggesting their relevance in developing new therapeutic agents (H. M. Vinusha et al., 2015).
Antimicrobial Applications
Several studies have focused on the antimicrobial potential of thiadiazole derivatives. For instance, derivatives synthesized through the Mannich base process showed moderate antimicrobial activity against pathogenic strains such as Escherichia coli and Salmonella typhi (P. Sah et al., 2014). Another study demonstrated the synthesis and evaluation of thiadiazole derivatives for their antimicrobial properties, providing insights into their potential as antibacterial and antifungal agents (Husam A. Ameen & Ahlam J. Qasir, 2017).
Anticancer and Cytotoxic Applications
The design and synthesis of thiadiazole derivatives have been directed towards evaluating their anticancer potentials. One study highlighted compounds with significant inhibitory effects against cancer cell lines, suggesting the role of apoptosis in their cytotoxic activity (A. Almasirad et al., 2016). Another research area involves the design of glutaminase inhibitors, where derivatives of thiadiazole show promise in attenuating cancer cell growth in vitro and in mouse models (K. Shukla et al., 2012).
Propriétés
IUPAC Name |
5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-8-4-2-3-5-9(8)16-7-6-10-13-14-11(12)17-10/h2-5H,6-7H2,1H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWXMVCPOQYBTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


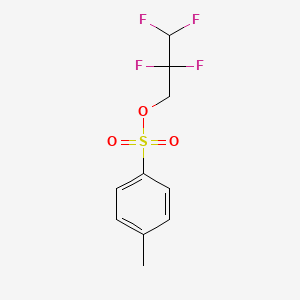


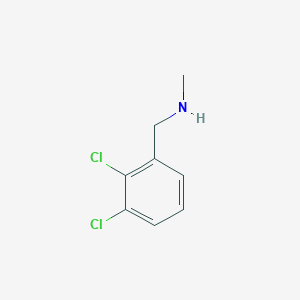



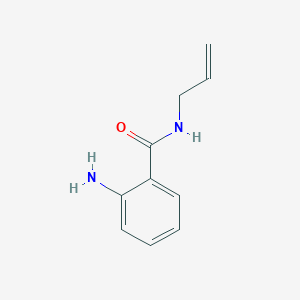
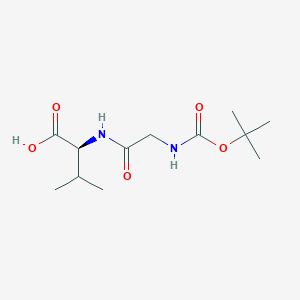

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)
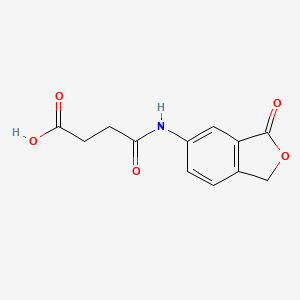
![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)